molecular formula C54H104O7 B3052810 Trihexadecyl citrate CAS No. 4560-68-3

Trihexadecyl citrate

Cat. No.: B3052810
CAS No.: 4560-68-3
M. Wt: 865.4 g/mol
InChI Key: PFSILXVOQAJFIK-UHFFFAOYSA-N
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Description

Trihexadecyl citrate is an ester of citric acid and hexadecanol. It is a compound with the molecular formula C54H104O7 and a molecular weight of 865.42 g/mol . This compound is known for its unique properties and applications in various fields, including pharmaceuticals, cosmetics, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trihexadecyl citrate is synthesized through the esterification of citric acid with hexadecanol. The reaction typically involves heating citric acid and hexadecanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the esterification process. The reaction can be represented as follows:

Citric Acid+3HexadecanolTrihexadecyl Citrate+3Water\text{Citric Acid} + 3 \text{Hexadecanol} \rightarrow \text{this compound} + 3 \text{Water} Citric Acid+3Hexadecanol→Trihexadecyl Citrate+3Water

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is typically carried out in a batch or continuous reactor, with careful control of temperature and catalyst concentration to optimize yield and purity. The product is then purified through distillation or recrystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the ester linkages, leading to the formation of carboxylic acids and alcohols.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to yield citric acid and hexadecanol.

    Substitution: The ester groups in this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids and alcohols.

    Hydrolysis: Citric acid and hexadecanol.

    Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

Trihexadecyl citrate has a wide range of applications in scientific research and industry:

    Chemistry: It is used as a plasticizer in polymer chemistry to enhance the flexibility and durability of polymers.

    Biology: In biological research, this compound is used as a component in lipid-based drug delivery systems due to its biocompatibility and ability to form stable emulsions.

    Medicine: It is employed in pharmaceutical formulations as an excipient to improve the solubility and bioavailability of active pharmaceutical ingredients.

    Industry: this compound is used in the cosmetics industry as an emollient and thickening agent in creams and lotions.

Mechanism of Action

The mechanism of action of trihexadecyl citrate is primarily related to its ability to interact with lipid membranes. It can integrate into lipid bilayers, altering their fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption of drugs through biological membranes. Additionally, its ester groups can undergo hydrolysis in vivo, releasing citric acid and hexadecanol, which can participate in metabolic pathways.

Comparison with Similar Compounds

    Triethyl citrate: Another ester of citric acid, but with ethyl groups instead of hexadecyl groups. It is used as a plasticizer and in pharmaceutical formulations.

    Trioctyl citrate: Similar to trihexadecyl citrate but with octyl groups. It is used in cosmetics and as a plasticizer.

    Tributyl citrate: Used as a plasticizer and in food packaging materials.

Uniqueness of this compound: this compound is unique due to its long alkyl chains, which impart distinct hydrophobic properties. This makes it particularly useful in applications requiring water-resistant or hydrophobic characteristics, such as in certain cosmetic formulations and industrial applications.

Properties

IUPAC Name

trihexadecyl 2-hydroxypropane-1,2,3-tricarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H104O7/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-59-51(55)49-54(58,53(57)61-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)50-52(56)60-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h58H,4-50H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFSILXVOQAJFIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)CC(CC(=O)OCCCCCCCCCCCCCCCC)(C(=O)OCCCCCCCCCCCCCCCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H104O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80196571
Record name Trihexadecyl citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80196571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

865.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4560-68-3
Record name 1,2,3-Trihexadecyl 2-hydroxy-1,2,3-propanetricarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4560-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trihexadecyl citrate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trihexadecyl citrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trihexadecyl citrate
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Synthesis routes and methods

Procedure details

1,8-Diazabicyclo[5.4.0]undec-7-ene(1,5-5)(4.567 g, 30 mmol) was added at room temperature to a solution of citric acid (1.924 g, 10 mmol) in N,N-dimethylformamide (50 ml). 1-Iodohexadecane (10.570 g, 30 mmol) was added and the resulting mixture was stirred at 50° C. for 21 hours. The precipitated product was filtered off and washed with N,N-dimethylformamide and the crude product was purified by flash chromatography on silica gel using chlorform/hexane for elution. Yield: 83%. 1H-NMR (300 MHz, CDCl3): δ 088(t,9H), 1.26(m,78H), 1.60(m,6H), 2.84(q,4H), 4.07(t,4H), 4.13(s,1H), 4.20(t,2H). FAB-MS: 887.6(M+Na).
[Compound]
Name
1,8-Diazabicyclo[5.4.0]undec-7-ene(1,5-5)
Quantity
4.567 g
Type
reactant
Reaction Step One
Quantity
1.924 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10.57 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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